molecular formula C18H29NO3 B13705541 3-Methyl-1-[1-(3,4,5-trimethoxyphenyl)cyclobutyl]-1-butylamine

3-Methyl-1-[1-(3,4,5-trimethoxyphenyl)cyclobutyl]-1-butylamine

Cat. No.: B13705541
M. Wt: 307.4 g/mol
InChI Key: DAMJGWVLMFXGGD-UHFFFAOYSA-N
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Description

3-Methyl-1-[1-(3,4,5-trimethoxyphenyl)cyclobutyl]-1-butylamine (CAS: 1033046-57-9) is a cyclobutane-containing amine derivative with a 3,4,5-trimethoxyphenyl substituent. The compound’s structure combines a rigid cyclobutyl ring with a butylamine chain and a heavily substituted aromatic moiety.

Properties

Molecular Formula

C18H29NO3

Molecular Weight

307.4 g/mol

IUPAC Name

3-methyl-1-[1-(3,4,5-trimethoxyphenyl)cyclobutyl]butan-1-amine

InChI

InChI=1S/C18H29NO3/c1-12(2)9-16(19)18(7-6-8-18)13-10-14(20-3)17(22-5)15(11-13)21-4/h10-12,16H,6-9,19H2,1-5H3

InChI Key

DAMJGWVLMFXGGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC(=C(C(=C2)OC)OC)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions to form the carbon-carbon bonds . The reaction conditions often include palladium catalysts and boron reagents under mild conditions to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can help in maintaining consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[1-(3,4,5-trimethoxyphenyl)cyclobutyl]-1-butylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Methyl-1-[1-(3,4,5-trimethoxyphenyl)cyclobutyl]-1-butylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-[1-(3,4,5-trimethoxyphenyl)cyclobutyl]-1-butylamine involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to apoptosis in cancer cells . Additionally, this compound may interact with other proteins and enzymes, modulating their activity and affecting various cellular pathways.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Cycloalkane Ring Size: The cyclobutyl core in the target compound introduces moderate ring strain compared to cyclopropane (higher strain) and cyclopentane (lower strain). This strain may influence conformational flexibility and binding interactions in biological systems .
  • Aryl Substituent Effects :

    • The 3,4,5-trimethoxyphenyl group provides three electron-donating methoxy groups, enhancing solubility in polar solvents and participation in hydrogen bonding .
    • The 3,4-dimethoxyphenyl variant (e.g., 1-[1-(3,4-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine) lacks the 5-methoxy group, reducing steric bulk and electronic density. This could decrease intermolecular interactions and alter pharmacokinetic properties .

Physicochemical Properties (Theoretical Analysis)

  • Hydrogen Bonding Potential: The 3,4,5-trimethoxyphenyl group enables multiple hydrogen-bond acceptor sites (methoxy oxygen atoms), favoring crystal lattice stability and interactions with biological targets. Graph set analysis (as per Etter’s formalism) would predict robust hydrogen-bond networks in crystalline states . Dimethoxy analogues may form weaker or less predictable networks due to fewer methoxy groups.
  • Solubility and Lipophilicity :

    • Increased methoxy substitution enhances water solubility but may reduce membrane permeability. Cyclobutyl-containing compounds balance lipophilicity better than cyclopropane derivatives (e.g., 1-(3,4,5-Trimethoxyphenyl)cyclopropanecarboxylic Acid), which exhibit higher polarity due to the carboxylic acid group .

Biological Activity

3-Methyl-1-[1-(3,4,5-trimethoxyphenyl)cyclobutyl]-1-butylamine is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 3-Methyl-1-[1-(3,4,5-trimethoxyphenyl)cyclobutyl]-1-butylamine
  • Molecular Formula : C17H25N
  • Molecular Weight : 255.39 g/mol

The compound features a cyclobutane moiety linked to a trimethoxyphenyl group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The presence of the 3,4,5-trimethoxyphenyl group suggests potential interactions with receptors involved in neurotransmission and cellular signaling pathways.

Potential Mechanisms:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, similar to other phenolic compounds.
  • Cytotoxic Activity : Preliminary studies indicate that derivatives with similar structures exhibit cytotoxic effects against cancer cell lines through mechanisms involving tubulin binding and disruption of microtubule dynamics.

In Vitro Studies

Recent studies have evaluated the cytotoxicity of structurally related compounds in various cancer cell lines. For instance, a study on cyclobutane-containing derivatives demonstrated micromolar range cytotoxicity against HepG2 (hepatocarcinoma) and SK-N-DZ (neuroblastoma) cell lines. The results are summarized in Table 1.

CompoundIC50 (HepG2)IC50 (SK-N-DZ)
CA40.009 μM0.005 μM
2a7 μM6 μM
2b≈13 μM1.7 μM

The data indicates that while the tested cyclobutane derivatives showed some cytotoxicity, they were significantly less potent than the parent compound combretastatin A4 (CA4), which is known for its strong anti-cancer properties .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to tubulin's colchicine binding site. These studies suggest that the trimethoxyphenyl ring enhances binding interactions, potentially leading to cytotoxic effects through inhibition of microtubule polymerization .

Case Studies

Several case studies have focused on related compounds with similar structural features. For example:

  • Combretastatin A4 Analogues : Research has shown that modifications to the cyclobutane structure can alter biological activity significantly. Compounds with increased conformational rigidity often exhibit enhanced potency against cancer cells.
  • Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties in models of neurodegenerative diseases, suggesting that the compound may also have applications beyond oncology.

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